molecular formula C11H12BrNO3 B151025 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 133409-72-0

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Cat. No.: B151025
CAS No.: 133409-72-0
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-JLHYYAGUSA-N
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Description

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is an organic compound that belongs to the class of oxime esters This compound is characterized by the presence of a methoxyimino group and a bromomethylphenyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate typically involves the following steps:

    Formation of the oxime: The starting material, 2-(bromomethyl)benzaldehyde, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Esterification: The oxime is then esterified using methyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Hydrolysis: Carboxylic acid and methanol.

Scientific Research Applications

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methoxyimino)-2-[2-(chloromethyl)phenyl]acetate
  • Methyl 2-(methoxyimino)-2-[2-(fluoromethyl)phenyl]acetate
  • Methyl 2-(methoxyimino)-2-[2-(iodomethyl)phenyl]acetate

Uniqueness

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-26-3
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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